molecular formula C7H8BNO3 B1395979 (E)-(3-((hydroxyimino)methyl)phenyl)boronic acid CAS No. 938443-32-4

(E)-(3-((hydroxyimino)methyl)phenyl)boronic acid

Cat. No.: B1395979
CAS No.: 938443-32-4
M. Wt: 164.96 g/mol
InChI Key: MAJVYIIPEHMBDV-UHFFFAOYSA-N
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Description

(E)-(3-((Hydroxyimino)methyl)phenyl)boronic acid is a boronic acid derivative featuring a hydroxyimino group attached to a phenyl ring via a methylene bridge. This compound belongs to a class of organoboron molecules known for their versatility in organic synthesis, medicinal chemistry, and materials science.

Synthesis: The compound can be synthesized through a Schiff base formation reaction. For example, analogous derivatives like B3 (3-((4-(hydrazine carbonyl)phenyl imino)methyl)phenyl boronic acid) and B5 (3-((4-acetylphenyl imino)methyl)phenyl boronic acid) are prepared by refluxing 3-formylphenyl boronic acid with amines or hydrazides in ethanol. The reaction typically yields a yellow solid product after solvent removal and purification .

Properties

IUPAC Name

[3-(hydroxyiminomethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO3/c10-8(11)7-3-1-2-6(4-7)5-9-12/h1-5,10-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJVYIIPEHMBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=NO)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245979
Record name B-[3-[(Hydroxyimino)methyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938443-32-4
Record name B-[3-[(Hydroxyimino)methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938443-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-[(Hydroxyimino)methyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-((hydroxyimino)methyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with an appropriate oxime precursor. One common method includes the condensation of 3-formylphenylboronic acid with hydroxylamine hydrochloride under basic conditions to form the desired hydroxyimino compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-(3-((Hydroxyimino)methyl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The hydroxyimino group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Formation of boronic esters or borates.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Boronic acids, including (E)-(3-((hydroxyimino)methyl)phenyl)boronic acid, have been explored for their anticancer properties. Research indicates that certain boronic compounds can induce cytotoxic effects on cancer cells while preserving the viability of healthy cells. For instance, studies have shown that derivatives similar to this compound exhibit significant reductions in cell viability in prostate cancer models while maintaining higher viability in non-cancerous cells .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of proteasomes and modulation of cellular pathways related to apoptosis and cell cycle regulation. The introduction of the hydroxyimino group enhances the interaction of these compounds with biological targets, potentially increasing their efficacy .

Antimicrobial Properties

Broad-Spectrum Antibacterial and Antifungal Activity
The antimicrobial potential of boronic acids has been documented extensively. Studies on related compounds have demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed in antimicrobial tests suggest that this compound could also possess similar properties .

Organic Synthesis

Suzuki-Miyaura Coupling
One of the most significant applications of boronic acids is in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with boronic acids under palladium catalysis. This compound can serve as a key intermediate or building block in synthesizing complex organic molecules .

Functionalization and Modifications
The presence of both hydroxyimino and boronic acid functionalities enables further modifications, allowing chemists to tailor compounds for specific reactions or properties. This versatility makes it an attractive candidate for developing new synthetic methodologies .

Material Science

Sensor Development
Boronic acids are also being investigated for their use in sensor technologies. Their ability to form reversible covalent bonds with diols makes them suitable for developing sensors that detect sugars and other biomolecules. This compound could contribute to the development of novel biosensors with enhanced specificity and sensitivity .

Data Table: Summary of Applications

Application Area Details
Medicinal Chemistry Anticancer activity; cytotoxic effects on cancer cells; mechanism involves proteasome inhibition.
Antimicrobial Activity Effective against Staphylococcus aureus and Escherichia coli; broad-spectrum activity noted.
Organic Synthesis Utilized in Suzuki-Miyaura coupling; serves as a building block for complex organic synthesis.
Material Science Potential use in sensor development; ability to form bonds with biomolecules like sugars.

Case Studies

  • Anticancer Study on Prostate Cancer Cells
    • A study evaluated the cytotoxic effects of boronic acid derivatives on prostate cancer cells, revealing significant decreases in cell viability at low concentrations while sparing healthy cells .
  • Antimicrobial Efficacy Against Bacterial Strains
    • Research demonstrated that various boronic compounds exhibited antimicrobial properties with measurable inhibition zones against multiple bacterial strains, indicating potential therapeutic applications .
  • Development of Biosensors
    • Investigations into sensor technologies utilizing boronic acids have shown promising results, particularly in detecting glucose levels, which could lead to advancements in diabetes management tools .

Mechanism of Action

The mechanism of action of (E)-(3-((hydroxyimino)methyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid and hydroxyimino functional groups. These interactions can lead to the inhibition or activation of specific pathways, depending on the target. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, while the hydroxyimino group can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility: Soluble in polar solvents such as ethanol and DMSO .
  • Elemental Analysis : For B3, elemental analysis (%) showed C 63.92 (Calc. 63.19), H 5.25 (Calc. 5.66), and N 4.87 (Calc. 4.91), confirming its composition .

Boronic acids, including this compound, are widely studied for their ability to form reversible covalent bonds with diols and amines, making them valuable in sensor development, enzyme inhibition, and drug design .

Structural Analogs

Several boronic acid derivatives with modified substituents on the phenyl or imino groups have been synthesized, leading to variations in biological and physicochemical properties:

Compound Name Substituents/Modifications Key Properties/Applications Reference
B3 (3-((4-(hydrazine carbonyl)phenyl imino)methyl)phenyl boronic acid) Hydrazine carbonyl group on imino nitrogen Soluble in ethanol/DMSO; used in coordination chemistry
B5 (3-((4-acetylphenyl imino)methyl)phenyl boronic acid) Acetyl group on imino nitrogen Synthesized via Schiff base reaction; structural analog for drug design
490-M11 ((2E)-(hydroxyimino)(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)acetic acid) Hydroxyimino and hydroxymethylphenoxy groups Potential metabolite with altered pharmacokinetics
13c (Boronic acid-containing cis-stilbene) Boronic acid replaces hydroxyl in combretastatin IC50: 0.48–2.1 µM (cell growth inhibition); tubulin polymerization inhibitor (IC50 = 21 µM)

Key Observations :

  • The presence of electron-withdrawing groups (e.g., acetyl, hydrazine carbonyl) in B3 and B5 enhances stability but may reduce solubility in aqueous media .
  • Hydroxyimino-containing analogs like 490-M11 exhibit structural similarities but differ in backbone (acetic acid vs. boronic acid), affecting target specificity .
Enzyme Inhibition
  • HDAC Inhibition: Compounds such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid showed potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .
Antiproliferative Effects
  • Boronic acid-containing cis-stilbenes (e.g., 13c) induce apoptosis in Jurkat cells at concentrations >10⁻⁸ M, demonstrating superior anticancer activity compared to non-boronic analogs .

Physicochemical Properties and Reactivity

  • Solubility: While (E)-(3-((hydroxyimino)methyl)phenyl)boronic acid is soluble in ethanol/DMSO , analogs with hydrophobic substituents (e.g., methylphenyl boronic acid) require stricter impurity control (<1 ppm) due to genotoxicity risks .

Biological Activity

(E)-(3-((hydroxyimino)methyl)phenyl)boronic acid is a boronic acid derivative with significant biological activity, particularly in medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₇H₈BNO₃
  • Molecular Weight : Approximately 164.96 g/mol
  • Structure : The compound features a hydroxyimino group and a phenyl ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with cis-diol-containing biomolecules. This interaction is characteristic of many boronic acids and plays a crucial role in various biochemical pathways, including:

  • Enzyme Inhibition : The compound has been shown to inhibit class C beta-lactamases, enzymes that confer antibiotic resistance in bacteria. This inhibition can enhance the efficacy of beta-lactam antibiotics against resistant strains.
  • Cellular Signaling : By modulating enzyme activities, it influences cellular signaling pathways that are vital for maintaining cellular homeostasis and response to stimuli.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it demonstrated cytotoxic effects on prostate cancer cells while sparing healthy cells:

Concentration (µM)PC-3 Cell Viability (%)L929 Cell Viability (%)
0.57895
16692
25085
53371

At a concentration of 5 µM, the viability of PC-3 cells decreased to 33%, whereas L929 cells maintained a viability of 71% .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Inhibition zones were measured against different microorganisms:

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus12
Escherichia coli10
Candida albicans9

These results indicate that this compound can effectively inhibit the growth of both bacterial and fungal species .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

  • DPPH Radical Scavenging : IC50 value was found to be 0.14±0.01μg/mL0.14\pm 0.01\,\mu g/mL.
  • CUPRAC Method : IC50 value was 1.73±0.16μg/mL1.73\pm 0.16\,\mu g/mL.

These findings suggest that this compound possesses significant antioxidant properties, comparable to established standards like α-Tocopherol .

Case Studies

  • Prostate Cancer Treatment : A study investigated the effects of various boronic compounds on prostate cancer cell lines. The findings indicated that compounds similar to this compound effectively reduced cell viability in cancerous cells while having minimal impact on healthy cells .
  • Antibiotic Resistance : Research demonstrated that this compound could inhibit enzymes associated with antibiotic resistance, suggesting its potential as an adjuvant in antibiotic therapies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (E)-(3-((hydroxyimino)methyl)phenyl)boronic acid to ensure high purity and correct stereochemistry?

  • Methodological Answer : Synthesis requires precise control of reaction conditions to favor the E-isomer, as oxime geometry impacts reactivity. Transesterification methods using boronic acids (e.g., biphasic or monophasic systems) can be adapted . Post-synthesis, purification via HPLC or column chromatography is critical. Structural confirmation should involve 1^1H/13^{13}C NMR to verify stereochemistry and HRMS for molecular weight validation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR spectroscopy : Analyze chemical shifts for the oxime (-NOH) and boronic acid (-B(OH)2_2) groups .
  • HRMS : Confirm exact mass (e.g., [M+H]+^+ ions) to rule out impurities .
  • LC-MS/MS : Quantify trace impurities (e.g., genotoxic analogs like carboxy phenyl boronic acid) using validated protocols with <10% RSD .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store at 2–8°C in anhydrous, inert atmospheres (argon/nitrogen) to prevent hydrolysis. Use desiccants and amber vials to minimize light/moisture exposure. Stability studies on related boronic acids show %RSD <8.2% under controlled conditions, emphasizing the need for rigorous handling protocols .

Advanced Research Questions

Q. What methodologies are recommended for analyzing potential degradation products or impurities in this compound?

  • Methodological Answer : Employ high-sensitivity LC-MS/MS with a limit of detection (LOD) <1 ppm. For example, carboxy phenyl boronic acid and methyl phenyl boronic acid were quantified with 8.2% and 4.1% RSD, respectively, using a C18 column and acetonitrile/water gradients . Degradation pathways (e.g., oxime isomerization) should be monitored via kinetic studies under stress conditions (pH, temperature).

Q. How can contradictory data regarding the reactivity of this compound in cross-coupling reactions be resolved?

  • Methodological Answer : Standardize reaction parameters (catalyst loading, solvent, temperature) and use internal controls (e.g., phenylboronic acid). Discrepancies in Suzuki-Miyaura coupling yields may arise from boronic acid hydrolysis; mitigate this by using anhydrous solvents and sparging with inert gas. Analytical validation (e.g., 11^{11}B NMR) can identify inactive boroxine byproducts .

Q. What are the applications of this compound in multicomponent reactions, and how does its structure influence reactivity?

  • Methodological Answer : The oxime group enables participation in tetrazole syntheses (e.g., via Huisgen cycloaddition) and Schiff base formation. For example, tetrazole derivatives synthesized from similar boronic acids achieved 45% yields, with regioselectivity guided by steric and electronic effects of substituents . The boronic acid moiety facilitates Suzuki couplings, enabling rapid diversification of products .

Q. How can this compound be functionalized for use in biosensing applications?

  • Methodological Answer : Immobilize on gold electrodes (e.g., thin-film gold arrays) via thiol linkers (e.g., MUA or MCH) . Conjugate with aptamers or antibodies using EDC/NHS chemistry to create boronate-affinity sensors. The boronic acid’s diol-binding capability can be leveraged for glucose or glycoprotein detection, with optimization of surface density to avoid steric hindrance .

Data Contradiction Analysis

Q. How should researchers address variability in reported catalytic activity of this compound?

  • Methodological Answer : Variability often stems from differences in boronic acid hydration states (boronic acid vs. boroxine). Characterize the active species via 11^{11}B NMR and control water content rigorously. For example, methyl boronic acid’s volatility allowed its use in transesterification with minimal side reactions . Replicate studies under controlled humidity and report hydration status in methodologies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-(3-((hydroxyimino)methyl)phenyl)boronic acid
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(E)-(3-((hydroxyimino)methyl)phenyl)boronic acid

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